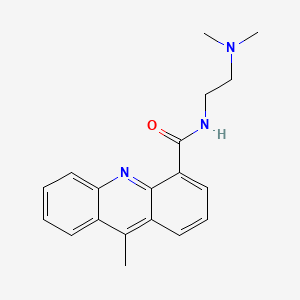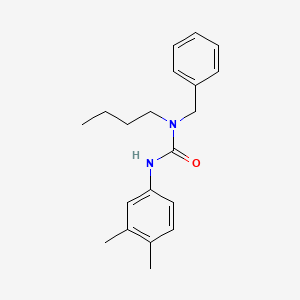
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- is a synthetic compound known for its potential antitumor properties. It belongs to the family of acridine derivatives, which are known for their ability to intercalate with DNA. This compound has been studied for its ability to inhibit the enzyme topoisomerase II, which is crucial for DNA replication and cell division .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- typically involves the reaction of acridine derivatives with dimethylaminoethylamine. The process begins with the preparation of acridine-4-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate reacts with N-(2-(dimethylamino)ethyl)-amine to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and reagents to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems for precise control .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the acridine ring.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- has several scientific research applications:
Chemistry: Used as a DNA intercalator in studies of DNA structure and function.
Biology: Investigated for its potential to inhibit topoisomerase II, making it a candidate for cancer research.
Medicine: Explored as an antitumor agent in preclinical and clinical trials.
Industry: Utilized in the development of fluorescent probes and dyes due to its ability to intercalate with DNA
Mécanisme D'action
The compound exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. The inhibition of topoisomerase II leads to the accumulation of DNA breaks, ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide: Another acridine derivative with similar DNA intercalating properties.
Mitoxantrone: A topoisomerase II inhibitor used in cancer treatment.
Amsacrine: An antitumor agent that also targets topoisomerase II
Uniqueness
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase II inhibition. Its ability to overcome multidrug resistance in cancer cells makes it a promising candidate for further research and development .
Propriétés
Numéro CAS |
89459-33-6 |
|---|---|
Formule moléculaire |
C19H21N3O |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-9-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-13-14-7-4-5-10-17(14)21-18-15(13)8-6-9-16(18)19(23)20-11-12-22(2)3/h4-10H,11-12H2,1-3H3,(H,20,23) |
Clé InChI |
DGOQVGSGBATEPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=NC3=CC=CC=C13)C(=O)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


dimethylsilane](/img/structure/B14390258.png)


![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)

![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)

![3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one](/img/structure/B14390293.png)

![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)

![1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine](/img/structure/B14390312.png)
![N-Methyl-N'-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14390316.png)

